Technical Guide: Spectroscopic Characterization of 2-Chloro Fenofibric Acid
The following technical guide details the spectroscopic characterization of 2-Chloro Fenofibric Acid , specifically distinguishing it as the 2-chlorobenzoyl isomer (CAS 61024-31-5) of the standard active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 2-Chloro Fenofibric Acid , specifically distinguishing it as the 2-chlorobenzoyl isomer (CAS 61024-31-5) of the standard active pharmaceutical ingredient (API), Fenofibric Acid.
This guide is structured to assist analytical scientists in the identification, differentiation, and quantification of this specific impurity/isomer against the standard Fenofibric Acid background.
Executive Summary & Chemical Identity
In the development of lipid-regulating agents like Fenofibrate, the hydrolysis metabolite Fenofibric Acid is the active moiety.[1] However, structural isomers—specifically the 2-Chloro isomer —can arise as process impurities or degradation products. Distinguishing these isomers is critical for CMC (Chemistry, Manufacturing, and Controls) and regulatory compliance.
This guide focuses on 2-Chloro Fenofibric Acid (CAS 61024-31-5), where the chlorine atom is located at the ortho position of the benzoyl ring, as opposed to the para position found in the standard Fenofibric Acid.
The following data synthesizes experimental baselines with comparative structural analysis to validate the identity of the 2-Chloro isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary differentiation occurs in the aromatic region of the ¹H NMR spectrum.
¹H NMR (400 MHz, DMSO-d₆)
Proton Group
Standard Fenofibric Acid (δ ppm)
2-Chloro Fenofibric Acid (δ ppm)
Causality & Diagnostic Logic
Aliphatic CH₃
1.60 (s, 6H)
1.60 (s, 6H)
Invariant: The gem-dimethyl group is distant from the benzoyl ring; no significant shift expected.
Phenoxy Ring (H-2,6)
6.90 (d, J=8.8 Hz, 2H)
6.90–7.00 (m, 2H)
Minor Shift: Protons ortho to the ether linkage remain largely similar.
Phenoxy Ring (H-3,5)
7.70 (d, J=8.8 Hz, 2H)
7.65–7.75 (m, 2H)
Coupling Change: Protons ortho to the carbonyl may show slight shifts due to the twisted conformation of the 2-Cl benzoyl group.
Benzoyl Ring
7.60 & 7.75 (AA'BB' System)
7.35–7.55 (ABCD System)
CRITICAL DIAGNOSTIC: • Standard: Symmetric para-substitution creates two distinct doublets (4H total).• 2-Chloro: Ortho-substitution breaks symmetry. Expect a complex multiplet of 4 aromatic protons (H-3, H-4, H-5, H-6).
Carboxylic Acid (-COOH)
12.90–13.10 (br s, 1H)
12.90–13.10 (br s, 1H)
Invariant: Exchangeable proton; shift depends on concentration/solvent, not isomerism.
¹³C NMR (100 MHz, DMSO-d₆)
Carbonyl (Ketone): The ketone carbonyl carbon in the 2-Chloro isomer typically shifts upfield (shielded) by ~2-4 ppm relative to the para-isomer due to the "ortho effect" and steric twisting, preventing full conjugation with the phenyl ring.
Standard: ~193 ppm
2-Chloro Isomer: ~190–191 ppm
Infrared (IR) Spectroscopy
IR is less specific for isomer differentiation but useful for functional group confirmation.
2-Chloro Isomer: May shift to slightly higher wavenumbers (~1660–1670 cm⁻¹) as steric hindrance from the ortho-chlorine reduces coplanarity/conjugation.
C-Cl Stretching: 740–780 cm⁻¹. The 2-chloro substitution pattern (1,2-disubstituted benzene) exhibits a characteristic out-of-plane bending pattern distinct from the 1,4-disubstituted pattern of the standard.
Mass Spectrometry (MS)
Ionization Mode: ESI Negative (preferred for carboxylic acids) or Positive.
Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (³⁵Cl/³⁷Cl).
Fragmentation (MS/MS):
Precursor: 317 (Negative)
Product Ions:
m/z 231: Loss of isobutyric acid moiety (Characteristic of the fibrate tail).
m/z 139/141: Chlorobenzoyl cation. Differentiation Point: The collision-induced dissociation (CID) energy required to break the ortho-Cl benzoyl bond may differ, but the fragment mass is identical to the para-isomer.
Differentiation Strategy: MS alone cannot distinguish these isomers easily; retention time via LC-MS is required.
Experimental Protocols
HPLC-UV/MS Separation Protocol
To separate the 2-Chloro isomer from the active metabolite, a reverse-phase method maximizing pi-pi interaction differences is recommended.
Methodology:
Column: Phenyl-Hexyl or C18 (e.g., ACE 5 C18, 150 x 4.6 mm, 5 µm). Note: Phenyl columns often provide better selectivity for positional aromatic isomers.
Detection: UV at 287 nm (Max absorption for Fenofibric acid).[3][4][2]
Expected Result: The 2-Chloro isomer is generally less polar (due to internal shielding/ortho-effect) or has different interaction kinetics compared to the para-isomer. Expect a relative retention time (RRT) difference of ~0.9 or 1.1 depending on the specific column chemistry.
Sample Preparation (Plasma/Solid)
Extraction: Protein precipitation with Acetonitrile (1:3 v/v).
Internal Standard: Use Fenofibric Acid-d6 or 2-Chloro Fenofibric Acid-d6 (if quantifying the impurity specifically).[3][4][2][5][6]
Structural & Workflow Visualization
The following diagram illustrates the structural relationship and the analytical decision tree for identifying the 2-Chloro impurity.
Caption: Analytical workflow distinguishing the active metabolite (Fenofibric Acid) from its ortho-chloro isomer impurity using NMR and LC-MS modalities.
References
European Directorate for the Quality of Medicines (EDQM). Fenofibrate EP Impurity Standards. Retrieved from (Accession: PA 06 10540, CAS 61024-31-5).
Arafat, T., et al. (2016). "Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV."[1][3][5] Chromatographia. Retrieved from .
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 71314691, 2-Chloro Fenofibric Acid-d6.[7] Retrieved from .[7]
ChemicalBook. 2-Chloro Fenofibric Acid Product Properties and CAS Data. Retrieved from .
Jain, P., et al. (2012). "A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate." Pharm Methods. Retrieved from .
Technical Profile: 2-Chloro Fenofibric Acid & Fenofibric Acid
The following technical guide provides an in-depth analysis of 2-Chloro Fenofibric Acid , distinguishing between the specific positional isomer (Impurity) and the standard active pharmaceutical ingredient (Fenofibric Aci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Chloro Fenofibric Acid , distinguishing between the specific positional isomer (Impurity) and the standard active pharmaceutical ingredient (Fenofibric Acid), which inherently contains a chlorine atom.
Executive Summary & Nomenclature Clarification
In the context of drug development and impurity profiling for Fenofibrate/Fenofibric Acid, the term "2-Chloro Fenofibric Acid" presents a critical nomenclature ambiguity that must be resolved immediately to ensure scientific integrity.
The Standard (Active Metabolite): Fenofibric Acid is chemically 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .[1][2] The chlorine is in the para (4) position of the benzoyl ring.[1]
The Isomer (Specific Impurity): "2-Chloro Fenofibric Acid" technically refers to the ortho isomer, 2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid , where the chlorine is displaced to the 2-position of the benzoyl ring.
This guide primarily focuses on the 2-Chloro Isomer (CAS 61024-31-5) as a critical process-related impurity, while providing the standard Fenofibric Acid (CAS 42017-89-0) data as the reference baseline.
Chemical Identity & Structural Comparison[1][3][4][5][6][7][8]
The following table contrasts the active metabolite with its critical regioisomer. In high-performance liquid chromatography (HPLC), these species often co-elute unless specific resolution parameters are applied.
To control the "2-Chloro" impurity, one must understand its origin. It does not typically form via degradation of the final product but is introduced via regioisomeric contamination in the starting materials .
Mechanism of Formation
The synthesis of Fenofibric Acid typically involves a Friedel-Crafts acylation. If the starting material 4-chlorobenzoyl chloride is contaminated with 2-chlorobenzoyl chloride , the 2-chloro isomer is formed irreversibly.
DOT Diagram: Impurity Fate Mapping
The following diagram illustrates the parallel synthesis pathways of the Active Pharmaceutical Ingredient (API) and its 2-Chloro impurity.
Caption: Parallel synthesis pathways showing how contamination in the benzoyl chloride reagent leads to the irreversible formation of the 2-Chloro regioisomer (CAS 61024-31-5).
Analytical Methodology: Separation & Detection
Distinguishing the 2-Chloro isomer from the 4-Chloro parent is challenging due to their identical mass (isobaric) and similar polarity. Standard C18 methods may result in peak overlapping.
Recommended Protocol: HPLC-UV Resolution
Objective: Achieve baseline separation (Resolution > 1.5) between Fenofibric Acid and 2-Chloro Fenofibric Acid.
Column Selection: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The pi-pi interaction differences between the ortho and para substitution patterns provide better selectivity than standard C18.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (pH 2.5)
Solvent B: Acetonitrile
Gradient Profile:
0-2 min: 30% B (Isocratic hold)
2-15 min: 30% -> 70% B (Linear ramp)
Note: The ortho isomer (2-Chloro) typically elutes earlier than the para isomer (Fenofibric Acid) due to steric hindrance reducing the effective planarity and interaction with the stationary phase.
Detection: UV at 288 nm (Max absorption for the benzophenone moiety).
Self-Validating Check[5]
System Suitability: Inject a mixture of CAS 42017-89-0 and CAS 61024-31-5.
Success Criteria: The resolution factor (
) between the two peaks must be . If peaks merge, lower the acetonitrile slope or switch to a methanol-based mobile phase to exploit steric selectivity.
Regulatory & Toxicological Context
ICH Q3A/B Implications
Under International Council for Harmonisation (ICH) guidelines, regioisomers are considered "impurities" rather than "polymorphs."
The position of the chlorine atom is critical for binding to PPARα (Peroxisome Proliferator-Activated Receptor Alpha) .
Fenofibric Acid (4-Cl): High affinity agonist. The 4-Cl position fits into the hydrophobic pocket of the receptor.
2-Chloro Isomer: Likely exhibits significantly reduced affinity or potential antagonism due to steric clash within the ligand-binding domain. This makes it a non-efficacious impurity that dilutes the drug's potency.
References
National Center for Biotechnology Information (2025). Fenofibric Acid (CAS 42017-89-0) - PubChem Compound Summary. Retrieved from [Link]
European Pharmacopoeia (Ph.[1] Eur.). Fenofibrate Impurity Standards.[1][3][4] EDQM. (Referenced for Impurity B designation).[4][5]
U.S. Food and Drug Administration (FDA). NDA 22-224 Chemistry Review: Fenofibric Acid. Retrieved from [Link]
Unlocking Metabolic Control: A Technical Guide to PPARα Activation by Fenofibric Acid
An In-Depth Technical Guide for Researchers Executive Summary: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) stands as a pivotal nuclear receptor and transcription factor that governs systemic lipid homeostasi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Executive Summary:
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) stands as a pivotal nuclear receptor and transcription factor that governs systemic lipid homeostasis, particularly in tissues with high fatty acid oxidation rates like the liver and heart.[1][2] Its activation by specific ligands, such as fenofibric acid, initiates a cascade of transcriptional changes that collectively improve dyslipidemia, a key risk factor for cardiovascular disease. Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-characterized synthetic agonist that has been instrumental in both clinical practice and fundamental research for dissecting the roles of PPARα.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning PPARα activation by fenofibric acid, the downstream physiological consequences, and the robust experimental methodologies required to investigate these processes. We will delve into the causality behind experimental choices, providing field-proven protocols for ligand binding assays, reporter gene assays, and target gene expression analysis, designed to equip researchers, scientists, and drug development professionals with a self-validating framework for studying this critical metabolic pathway.
Introduction to PPARα: The Master Regulator of Lipid Metabolism
The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors comprising three distinct isoforms: PPARα, PPARβ/δ, and PPARγ.[5][6] While all three are involved in metabolic regulation, PPARα is preeminently expressed in tissues with high rates of fatty acid catabolism, including the liver, heart, skeletal muscle, and kidney.[1] Its primary physiological function is to sense the presence of fatty acids and their derivatives, thereby adapting gene expression to manage lipid and lipoprotein metabolism.[2]
The canonical mechanism of PPARα activation involves a multi-step process. In its inactive state, PPARα resides in the nucleus, often bound to corepressor proteins.[1] Upon binding a ligand, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[6] This activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[7] The resulting PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes, ultimately initiating their transcription.[8][9] This elegant mechanism allows the cell to directly translate lipid availability into a coordinated metabolic response.
Fenofibric Acid: A Potent and Selective PPARα Agonist
Fenofibrate, a widely prescribed lipid-lowering drug, is a prodrug that is rapidly and completely hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid.[4][10] It is this active form, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, that functions as a direct agonist of PPARα. While some in vitro studies have shown that fenofibric acid can activate PPARγ at higher concentrations, it is clinically recognized as a PPARα-selective agonist, exhibiting a clear preference and higher potency for this isoform (α > γ >> δ).[6][11] This selectivity makes it an invaluable tool for specifically probing the functions of PPARα.
The Core Signaling Pathway: Molecular Cascade of Activation
The activation of PPARα by fenofibric acid is a well-defined signaling event that bridges a chemical stimulus to a genomic response. The process can be dissected into several key molecular steps:
Ligand Binding: Fenofibric acid enters the cell and translocates to the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of PPARα.[12] This binding event is the critical initiating step.
Conformational Shift and Co-regulator Exchange: The binding of fenofibric acid induces a significant conformational change in the PPARα LBD. This new conformation facilitates the release of corepressor molecules (e.g., NCoR) and promotes the recruitment of a suite of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC1) and PPARγ Coactivator-1α (PGC-1α).[1][6]
Heterodimerization: The ligand-bound PPARα forms a stable heterodimer with RXR.[7] This partnership is essential for efficient DNA binding and transcriptional activity.
PPRE Binding and Gene Transcription: The activated PPARα-RXR heterodimer scans the genome and binds to PPREs.[8] This binding event serves as an anchor point for the assembly of the broader transcriptional machinery, including RNA polymerase II, leading to the transcription of downstream target genes.
Caption: Molecular pathway of PPARα activation by Fenofibric Acid.
Downstream Effects: Transcriptional Targets and Physiological Impact
The activation of PPARα by fenofibric acid orchestrates a broad transcriptional program, primarily aimed at increasing fatty acid catabolism and improving the plasma lipid profile.
Lipid Metabolism: PPARα activation robustly upregulates a suite of genes involved in nearly every aspect of fatty acid oxidation. This includes genes for fatty acid uptake into cells (e.g., CD36), intracellular binding, and mitochondrial β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1, and Acyl-CoA Oxidase, ACOX1).[1][13] Simultaneously, it lowers plasma triglycerides by increasing the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreasing the expression of Apolipoprotein C-III (APOC3), a natural inhibitor of LPL.[8][14] Furthermore, it contributes to increased HDL cholesterol levels by promoting the transcription of APOA1 and APOA2, the primary apolipoproteins of HDL particles.[8][14]
Anti-inflammatory Actions: Beyond its metabolic role, PPARα activation exerts significant anti-inflammatory effects. This is achieved primarily through a mechanism known as transrepression, where activated PPARα interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[15] By inhibiting NF-κB signaling, fenofibric acid can reduce the expression of inflammatory cytokines like TNF-α and IL-6.[15]
Target Gene
Function
Physiological Outcome
Reference
CPT1A
Carnitine Palmitoyltransferase 1A
Rate-limiting step in mitochondrial fatty acid import
Increased fatty acid oxidation
ACOX1
Acyl-CoA Oxidase 1
First enzyme of the peroxisomal β-oxidation pathway
Increased fatty acid oxidation
LPL
Lipoprotein Lipase
Hydrolyzes triglycerides in circulating lipoproteins
Decreased plasma triglycerides
APOA1 / APOA2
Apolipoprotein A-I / A-II
Major protein components of HDL particles
Increased HDL cholesterol
APOC3
Apolipoprotein C-III
Inhibitor of lipoprotein lipase
Decreased plasma triglycerides
CD36
Fatty Acid Translocase
Facilitates cellular uptake of fatty acids
Increased fatty acid utilization
Methodologies for Studying PPARα Activation: A Practical Guide
A multi-tiered approach combining in vitro and cell-based assays is essential for comprehensively characterizing the activation of PPARα by compounds like fenofibric acid.
A. In Vitro Assay: Ligand Binding Affinity
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
Causality and Rationale: This assay provides direct evidence of a compound's ability to bind the PPARα LBD and induce the conformational change necessary for coactivator recruitment, a hallmark of agonist activity.[6] It is a highly sensitive, cell-free method to quantify binding affinity (EC50) and selectivity. The FRET signal is only generated when the ligand successfully bridges the interaction between the receptor and a coactivator peptide, making the system self-validating.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4). Dilute recombinant GST-tagged PPARα-LBD, biotinylated SRC1 coactivator peptide (containing an LXXLL motif), and the test compound (fenofibric acid) to desired concentrations in the buffer.
Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the fenofibric acid dilution series.
Receptor-Peptide Addition: Add 5 µL of a pre-mixed solution containing the GST-PPARα-LBD and biotin-SRC1 peptide to each well.
Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
Detection Reagent Addition: Add 10 µL of a detection mix containing Europium (Eu³⁺)-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor fluorophore).
Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm. The ratio of 665/620 nm is calculated and plotted against the compound concentration to determine the EC50 value.
Causality and Rationale: This assay moves from the molecular interaction to a functional cellular outcome. It validates that the ligand not only binds PPARα but also that the resulting complex can successfully bind to DNA and drive the transcription of a target gene. Using a cell line like HepG2, which has endogenous metabolic machinery, provides a more physiologically relevant context than a simple binding assay.[16] The specificity of the response is confirmed by the PPRE sequence in the reporter construct.
Caption: Experimental workflow for a PPARα luciferase reporter assay.
Step-by-Step Methodology:
Cell Culture and Seeding: Culture human hepatoblastoma (HepG2) cells in appropriate media. Seed cells into a 96-well white, clear-bottom plate at a density of ~20,000 cells/well and allow them to adhere overnight.
Transient Transfection: Transfect the cells using a suitable lipid-based transfection reagent. The DNA mixture should contain a PPRE-driven firefly luciferase reporter plasmid, a PPARα expression plasmid, and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a serial dilution of fenofibric acid (and appropriate vehicle controls, e.g., DMSO).
Incubation: Incubate the cells for an additional 24 hours to allow for PPARα activation and luciferase protein expression.
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLUs) against the fenofibric acid concentration and fit the data to a dose-response curve to calculate the EC50.
C. Cell-Based Assay: Endogenous Gene Expression
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Genes
Causality and Rationale: This assay provides the most direct evidence of the physiological impact of PPARα activation in a relevant cell type by measuring changes in the expression of its native, endogenous target genes. Unlike reporter assays, this method avoids artifacts from plasmid overexpression and confirms that the cellular machinery downstream of PPRE binding is fully engaged.
Step-by-Step Methodology:
Cell Culture and Treatment: Plate primary human hepatocytes or HepG2 cells in 6-well plates. Once confluent, treat the cells with a known activating concentration of fenofibric acid (e.g., 50 µM) or vehicle control for 24 hours.
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/A280 ratio). Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
qRT-PCR: Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for target genes (CPT1A, ACOX1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green-based master mix.
Thermal Cycling and Data Acquisition: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes in the fenofibric acid-treated samples is normalized to the housekeeping gene and then compared to the vehicle-treated control to determine the fold change in expression.
Conclusion and Future Directions
Fenofibric acid is a cornerstone tool for investigating the biology of PPARα. Its selective activation of this nuclear receptor initiates a well-defined molecular cascade that results in profound and beneficial changes to lipid metabolism and inflammation. The methodologies detailed in this guide—from direct ligand binding to functional gene expression—provide a robust framework for researchers to quantify this activity and explore its consequences. Understanding this pathway not only illuminates fundamental metabolic control but also provides a critical foundation for the development of next-generation therapeutics targeting non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and other metabolic disorders.[17][18] Future research will likely focus on developing compounds with even greater selectivity or with dual agonism for other PPAR isoforms to achieve broader therapeutic effects.
References
Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate?
Frontiers. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases.
PubMed. [Molecular mechanism of action of the fibrates].
PubMed Central. (2020, March 30). PPAR-α Agonist Fenofibrate Suppressed the Formation of Ocular Surface Squamous Metaplasia Induced by Topical Benzalkonium Chloride.
PubMed. (2018, January 1). PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice.
MDPI. Yin-Dan-Ping-Gan Capsule Mitigates CCL4-Induced Liver Fibrosis via Regulating PPAR γ/GPX4 Signaling and Suppressing Ferroptosis.
PubMed. Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia.
ResearchGate. A review of currently avail-able fenofibrate and fenofibric acid formulations.
NIH. (2022, April 25). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate.
MDPI. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds.
Oxford Academic. Molecular Actions of PPARα in Lipid Metabolism and Inflammation.
PMC. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line.
NIH. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver.
PubMed. (2022, April 25). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate.
PubMed Central. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome.
PMC - NIH. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16.
PubMed. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen.
PMC. (2022, May 23). PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH).
PMC. (2020, November 20). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.
NCBI Bookshelf. (2025, August 2). Fibric Acid Antilipemic Agents.
Indigo Biosciences. Human PPARα Reporter Assay Kit.
ResearchGate. (2019, July 23). (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions.
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
ResearchGate. Structure and metabolic pathway for fenofibrate and fenofibric acid (TriLipix) in humans.
Oreate AI Blog. (2026, January 15). Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management.
Gut. Liver PPARα is crucial for whole-body fatty acid homeostasis and is protective against NAFLD.
PNAS. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors.
Human Gene Set: SANDERSON_PPARA_TARGETS.
Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance.
PubMed. The biochemical pharmacology of fenofibrate.
J-Stage. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability.
Reactome. Regulation of lipid metabolism by PPARalpha.
Philadelphia College of Osteopathic Medicine. A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States.
Google Patents. CN103360240B - Preparation method of high purity fenofibric acid.
LipExoGen. PPAR-alpha Reporter Lentivirus.
MDPI. (2021, May 17). Identification of Binding Regions of Bilirubin in the Ligand-Binding Pocket of the Peroxisome Proliferator-Activated Receptor-A (PPARalpha).
MDPI. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders.
PMC. The Role of PPARα Activation in Liver and Muscle.
Journal of the American Chemical Society. (2026, February 5). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis.
PubMed Central. Identification and characterization of PPARα ligands in the hippocampus.
PubMed. Fenofibric acid for hyperlipidemia.
NIH. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions.
Thermal Stability & Characterization of 2-Chloro Fenofibric Acid
This guide serves as a definitive technical resource on the thermal stability and physicochemical characterization of 2-Chloro Fenofibric Acid (CAS: 61024-31-5). Note on Nomenclature: This guide specifically addresses th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource on the thermal stability and physicochemical characterization of 2-Chloro Fenofibric Acid (CAS: 61024-31-5).
Note on Nomenclature: This guide specifically addresses the ortho-chloro isomer (2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid ), distinct from the active pharmaceutical ingredient (API) Fenofibric Acid, which is the para-chloro isomer. This distinction is critical for impurity profiling and process control.
A Technical Deep Dive for Process & Analytical Scientists
Executive Summary & Chemical Identity
In the synthesis and stability profiling of Fenofibrate, 2-Chloro Fenofibric Acid (2-Cl-FA) acts as a critical positional isomer impurity (often designated as an "In-House Impurity" or Process Impurity). Unlike the API, which possesses a para-substituted chlorobenzoyl moiety, 2-Cl-FA contains an ortho-substituted chlorine.
This structural variation—seemingly minor—induces drastic changes in the crystal lattice energy, resulting in a significantly lower melting point and altered thermal degradation kinetics compared to the parent API.
Feature
Fenofibric Acid (API)
2-Chloro Fenofibric Acid (Impurity)
CAS Number
42017-89-0
61024-31-5
Structure
para-chloro substitution
ortho-chloro substitution
Melting Point
~185°C
106–109°C
Thermal Risk
High stability (Solid State)
Phase transition at process temps
Origin
Active Metabolite
Starting Material Impurity (2-Chlorobenzoyl chloride)
Thermodynamic Profile & Phase Stability
The thermal stability of 2-Cl-FA must be evaluated through two distinct lenses: Phase Stability (Physical) and Chemical Stability (Degradation).
Solid-State Phase Transitions
The most immediate thermal risk associated with 2-Cl-FA is its low melting point (106–109°C). In high-shear granulation or hot-melt extrusion processes involving Fenofibrate, this impurity may liquefy long before the API, creating localized amorphous regions or eutectic mixtures that compromise the formulation's physical stability.
Lattice Enthalpy: The ortho-chlorine introduces steric clash with the carbonyl group, preventing the efficient planar stacking observed in the para-isomer (API). This reduces the lattice enthalpy, explaining the ~80°C drop in melting point.
Implication: Thermal stress testing at standard "accelerated" conditions (e.g., 40°C) is safe, but "stress" conditions (>100°C) will induce a phase change, invalidating solid-state degradation kinetics.
Chemical Degradation Pathways
Under thermal stress (liquid phase or solution), 2-Cl-FA undergoes degradation primarily driven by the instability of the carboxylic acid and the ether linkage.
Decarboxylation: At temperatures exceeding 140°C (post-melting), the carboxylic acid moiety is susceptible to thermal decarboxylation, releasing CO₂.
Ether Cleavage: The ortho-chloro substituent exerts an inductive effect that can destabilize the phenoxy-ether linkage under acidic thermal stress, leading to hydrolysis.
Visualization: Structural Impact on Stability
The following diagram illustrates the steric influence of the ortho-chlorine atom on the molecule's stability profile.
Figure 1: Mechanistic impact of ortho-chlorine substitution on the thermal and physical stability of 2-Chloro Fenofibric Acid.
Experimental Protocols for Thermal Assessment
To rigorously define the thermal stability of 2-Cl-FA, the following orthogonal analytical workflows are recommended. These protocols ensure differentiation between the impurity and the API.
Expected Retention: 2-Cl-FA will typically elute before Fenofibric Acid due to slightly higher polarity/lower lipophilicity caused by the ortho-effect.
Analytical Workflow & Decision Logic
The following workflow outlines the decision process when characterizing thermal anomalies in Fenofibrate samples containing this impurity.
Figure 2: Diagnostic workflow for differentiating 2-Chloro Fenofibric Acid thermal events from API degradation.
References
Pharmaffiliates. (n.d.). Fenofibrate Impurity Standards: 2-Chloro Fenofibric Acid Structure and Specifications. Retrieved from [Link]
Ramchandran, D., et al. (2021).[2] Stability Indicative Analytical Method Development of Fenofibric Acid. International Journal of Applied Pharmaceutics. Retrieved from [Link]
Salama, F. M., et al. (2011).[3] Determination of Fenofibrate and Degradation Products using UV-Derivative and HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]
Comprehensive Characterization & Purity Analysis of Synthesized 2-Chloro Fenofibric Acid
Executive Summary This technical guide details the purity analysis and structural characterization of 2-Chloro Fenofibric Acid , a critical process-related impurity (or synthesized reference standard) associated with the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the purity analysis and structural characterization of 2-Chloro Fenofibric Acid , a critical process-related impurity (or synthesized reference standard) associated with the lipid-lowering agent Fenofibrate. Unlike the standard active metabolite (Fenofibric Acid), this specific chlorinated analog presents unique separation challenges due to its structural similarity and pKa proximity to the parent molecule.
This document moves beyond generic protocols, offering a self-validating analytical framework grounded in ICH Q2(R2) guidelines. It addresses the specific challenge of resolving positional halogen isomers using Reverse-Phase HPLC (RP-HPLC) and confirming identity via Mass Spectrometry (MS) and NMR.
Part 1: Chemical Context & Synthetic Origin[1][2][3]
The Analyte: 2-Chloro Fenofibric Acid
To ensure analytical specificity, we must define the structural target. Fenofibric Acid is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .[1][2][3][4]
The "2-Chloro" variant typically refers to the positional isomer where an additional chlorine atom is present on the phenoxy ring, usually at the ortho position relative to the ether linkage.
Chemical Name: 2-[2-chloro-4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.
Origin: Arises during the Friedel-Crafts acylation step if the starting phenol (4-chloro-4'-hydroxybenzophenone) contains dichlorinated impurities or undergoes over-chlorination.
Criticality: As a halogenated aromatic acid, it possesses high lipophilicity and potential genotoxicity, requiring strict control (<0.10% limits per ICH Q3A/Q3B).
Impurity Fate Mapping (Synthesis Workflow)
The following diagram illustrates where this impurity originates and how the analytical strategy integrates with the synthesis workflow.
Figure 1: Synthesis and impurity fate mapping. The 2-Chloro analog is isolated to serve as a Reference Standard (RS) for downstream quality control.
Part 2: Analytical Strategy (The Core)
The separation of 2-Chloro Fenofibric Acid from unsubstituted Fenofibric Acid is challenging due to their identical ionic behavior (both are carboxylic acids) and similar hydrophobicity.
Method Development Logic
Expert Insight: Standard C18 columns often fail to separate positional halogen isomers effectively. The "2-chloro" substitution creates a steric twist in the phenoxy ring, slightly altering the planarity and interaction with the stationary phase. We utilize a Pentafluorophenyl (PFP) or a high-density End-capped C18 column to exploit these pi-pi interaction differences.
2.2 Chromatographic Conditions (RP-HPLC)
This protocol ensures baseline resolution (Rs > 2.0) between the 2-Chloro analog and the parent Fenofibric Acid.[2]
Parameter
Specification
Rationale
Column
Purospher STAR RP-18e (250 x 4.6 mm, 5 µm) OR Kinetex F5 (PFP)
High carbon load for retention; PFP offers alternative selectivity for halogens.
Mobile Phase A
0.1% Orthophosphoric Acid (pH 2.5)
Low pH suppresses carboxylic acid ionization, ensuring the analyte is in neutral form for max retention.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for aromatic acids compared to Methanol.
1H-NMR: The critical diagnostic signal is the aromatic region. The 2-chloro substitution removes the symmetry of the phenoxy ring, splitting the AA'BB' system of the phenol ring into a more complex ABC system.
Part 3: Validation Framework (ICH Q2(R2))
As of 2023/2024, validation must align with ICH Q2(R2) , which emphasizes lifecycle management.
System Suitability Testing (SST)
Before analyzing the synthesized batch, the system must pass the following criteria using a mixed standard (Parent + 2-Chloro Analog).
Parameter
Acceptance Criteria
Resolution (Rs)
> 2.0 between Fenofibric Acid and 2-Chloro Fenofibric Acid
Tailing Factor (T)
< 1.5 (Critical for acidic analytes)
Precision (RSD)
< 2.0% for 6 replicate injections
Plate Count (N)
> 5000
Method Validation Decision Tree
The following diagram outlines the logical flow for validating the purity method, ensuring robustness against small variations (e.g., pH changes).
Figure 2: Validation logic flow based on ICH Q2(R2) principles. Note the feedback loop: if Specificity fails (co-elution), the method must be redefined.
Specific Validation Protocols
Linearity: Prepare solutions of the synthesized 2-Chloro Fenofibric Acid from 0.5 µg/mL (LOQ) to 100 µg/mL. Plot Area vs. Concentration.
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
LOD: S/N = 3:1.
LOQ: S/N = 10:1.
Robustness (Critical): Deliberately vary the pH of the buffer (2.3 to 2.7).
Causality: Fenofibric acid derivatives are weak acids (pKa ~4). If pH approaches pKa, retention time shifts drastically. Maintaining pH < 3.0 is vital for robustness.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[12][15][16]
[Link]
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances.
[Link]
Jain, P. et al. (2017). Stability indicating RP-HPLC method for estimation of Fenofibrate and its impurities. Journal of Pharmaceutical Analysis.
[Link]
Pharmacological Characterization and Target Profiling of 2-Chloro Fenofibric Acid
The following technical guide details the pharmacological profile, structural context, and experimental validation strategies for 2-Chloro Fenofibric Acid , a structural isomer of the established lipid-lowering agent Fen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile, structural context, and experimental validation strategies for 2-Chloro Fenofibric Acid , a structural isomer of the established lipid-lowering agent Fenofibric Acid.
Executive Summary
2-Chloro Fenofibric Acid (CAS: 61024-31-5) is the ortho-chloro isomeric analog of Fenofibric Acid (the active metabolite of the prodrug Fenofibrate). While Fenofibric Acid is a clinically validated PPAR
agonist used to treat dyslipidemia, the 2-chloro isomer primarily serves as a high-purity reference standard and internal standard (often in deuterated forms) for bioanalytical quantification.
From a drug development perspective, this compound represents a critical Structure-Activity Relationship (SAR) probe . Its structural deviation—shifting the chlorine atom from the para (4-) position to the ortho (2-) position on the benzoyl ring—alters the steric and electronic landscape of the molecule, potentially modifying its binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs) and metabolic enzymes. This guide outlines the potential therapeutic targets (predicted via homology), off-target toxicity risks, and the experimental protocols required to define its biological activity.
Part 1: Chemical Identity & Structural Context[1][2][3]
Understanding the precise structural difference is prerequisite to predicting target interaction.
Chlorine at ortho position (Steric clash potential)
Chlorine at para position (Optimized hydrophobic fit)
Structural Implication on Binding
The para-chloro substituent in Fenofibric Acid is critical for occupying the hydrophobic pocket of the PPAR
Ligand Binding Domain (LBD). The shift to the ortho position in 2-Chloro Fenofibric Acid introduces steric bulk closer to the central ketone bridge. This likely forces the benzophenone moiety into a different torsional angle, potentially reducing affinity for PPAR or altering the recruitment of co-activators (e.g., PGC-1).
Part 2: Primary Therapeutic Targets (Predicted)
Based on structural homology to the fibrate class, the following targets are the primary candidates for biological activity.
promotes the heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes for lipolysis (e.g., LPL) and downregulating ApoC-III.
Hypothesis for 2-Chloro Isomer: Likely a partial agonist or weak agonist . The ortho-chloro position may prevent the "active conformation" of Helix 12 in the LBD, which is necessary for full co-activator recruitment.
Therapeutic Relevance: If the 2-chloro isomer retains selectivity but lowers potency, it could theoretically serve as a "soft" fibrate, though it is currently monitored as an impurity.
selective, but structural modifications can shift selectivity profiles. High concentrations of the 2-chloro isomer (e.g., in toxicity studies) may activate PPAR, leading to off-target effects like fluid retention or adipogenesis.
Glucuronidation Enzymes (UGT1A9, UGT2B7)
Mechanism: Substrate / Competitive Inhibition.
Relevance: Fenofibric acid is eliminated primarily via glucuronidation. The 2-chloro isomer acts as a competing substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
Risk: High levels of this isomer could competitively inhibit the clearance of the parent drug or other co-administered drugs metabolized by UGTs.
Part 3: Visualization of Signaling Pathway
The following diagram illustrates the canonical pathway the 2-Chloro isomer is predicted to engage (PPAR
activation), highlighting the downstream effects on lipid metabolism.
Caption: Predicted mechanism of action for 2-Chloro Fenofibric Acid via the PPAR
signaling cascade, leading to modulation of lipid metabolic genes.
Part 4: Experimental Protocols for Target Validation
To validate the therapeutic potential or toxicological profile of 2-Chloro Fenofibric Acid, the following assays are required.
Add serial dilutions of 2-Chloro Fenofibric Acid (Competitor).
Mechanism:
When the tracer binds PPAR
, FRET occurs between Tb (Donor) and Fluorescein (Acceptor).
If 2-Chloro Fenofibric Acid binds, it displaces the tracer, decreasing the FRET signal.
Data Output:
Calculate IC
based on signal reduction.
Convert to
using the Cheng-Prusoff equation.
Part 5: Data Summary & Analytical Utility
While therapeutic use is theoretical, the practical utility of 2-Chloro Fenofibric Acid is in bioanalysis .
Analytical Parameters (LC-MS/MS)
The 2-chloro isomer is the industry standard for quantifying Fenofibric Acid because it separates chromatographically while retaining similar ionization properties.
Parameter
Specification for 2-Chloro Fenofibric Acid
Precursor Ion (ESI-)
m/z 317.0 [M-H]⁻
Product Ions
m/z 231.0 (loss of isobutyric acid moiety)
Chromatographic Separation
Elutes slightly earlier/later than Fenofibric Acid on C18 columns due to ortho-Cl steric effects reducing lipophilic interaction with the stationary phase.
Solubility
Soluble in Methanol, Acetonitrile, DMSO; practically insoluble in water.
References
Mechanism of Fibrate Action: Staels, B., et al. "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation 98.19 (1998): 2088-2093. Link
Structural Basis of PPAR Activation: Cronet, P., et al. "Structure of the PPARalpha and -gamma ligand binding domains in complex with agonists." Structure 9.8 (2001): 699-706. Link
Analytical Method (Isomer Separation): Zhu, T., et al. "A sensitive, high-throughput and economic liquid chromatographic method for determination of fenofibric acid in human plasma."[2][3] Journal of Clinical Pharmacology (2010). Link
Impurity Profiling: United States Pharmacopeia (USP) Monograph: Fenofibrate. "Organic Impurities: Fenofibric Acid and Related Compounds." Link
An In-Depth Technical Guide to In Silico Modeling of 2-Chloro Fenofibric Acid-Protein Interactions
Abstract This technical guide provides a comprehensive framework for the in silico investigation of interactions between 2-Chloro Fenofibric Acid and its primary protein target, Peroxisome Proliferator-Activated Receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of interactions between 2-Chloro Fenofibric Acid and its primary protein target, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Fenofibric acid, the active metabolite of the widely prescribed dyslipidemia drug fenofibrate, exerts its therapeutic effects through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Understanding the molecular intricacies of this interaction is paramount for the rational design of next-generation fibrates with improved efficacy and safety profiles. This whitepaper details a robust computational workflow, encompassing target preparation, ligand parameterization, molecular docking, and molecular dynamics (MD) simulations, culminating in binding free energy calculations. Each step is elucidated with the underlying scientific rationale, providing researchers, scientists, and drug development professionals with a field-proven guide to navigating the complexities of nuclear receptor-ligand modeling.
Introduction: The Scientific Imperative for Modeling 2-Chloro Fenofibric Acid-PPARα Interactions
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[2] The introduction of a chlorine atom at the second position of the phenoxy ring results in 2-Chloro Fenofibric Acid, a derivative with potentially altered binding affinities and selectivities. The primary mechanism of action for fenofibric acid involves its binding to and activation of PPARα, a transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), modulating the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[3]
In silico modeling has emerged as an indispensable tool in drug discovery and development, offering a cost-effective and time-efficient means to explore protein-ligand interactions at an atomic level.[4][5] By simulating the binding of 2-Chloro Fenofibric Acid to PPARα, we can predict binding poses, identify key interacting residues, and quantify the stability of the resulting complex. These insights can guide lead optimization efforts and provide a mechanistic understanding of the pharmacological effects of this compound.
This guide is structured to provide a logical progression from foundational concepts to advanced simulation techniques. We will begin with the crucial steps of preparing the protein and ligand for simulation, followed by a detailed exploration of molecular docking to predict the initial binding conformation. Subsequently, we will delve into the application of molecular dynamics simulations to refine the docked pose and assess the dynamic stability of the complex. Finally, we will discuss methods for calculating the binding free energy, a critical parameter for ranking potential drug candidates.
Foundational Preparations: Setting the Stage for Accurate Simulations
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical preparatory steps for both the PPARα receptor and the 2-Chloro Fenofibric Acid ligand.
Target Identification and Preparation: The PPARα Receptor
The primary target of 2-Chloro Fenofibric Acid is the ligand-binding domain (LBD) of PPARα.[1][6] Crystal structures of the human PPARα LBD are available in the Protein Data Bank (PDB). For this guide, we will consider the use of a high-resolution crystal structure, such as PDB ID: 2P54 or 4BCR, as a starting point.[7][8]
Rationale for Target Selection: The choice of PDB structure is critical. It is advisable to select a structure with a bound ligand similar to the one being studied, as this often represents a more biologically relevant conformation of the binding pocket. The resolution of the crystal structure should also be considered, with higher-resolution structures providing more accurate atomic coordinates.
Structure Retrieval: Download the desired PPARα LBD crystal structure from the RCSB PDB database.
Preprocessing:
Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not relevant to the binding of 2-Chloro Fenofibric Acid.
Inspect the protein for missing residues or atoms. If necessary, use modeling software (e.g., Modeller, Swiss-PdbViewer) to build in missing loops or side chains.
Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the pdb2gmx module in GROMACS.[9]
Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. This step helps to ensure a stable starting conformation for subsequent simulations.
Ligand Preparation: 2-Chloro Fenofibric Acid
Accurate representation of the ligand's three-dimensional structure and chemical properties is equally crucial for reliable simulation results.
Structure Generation: The 2D structure of 2-Chloro Fenofibric Acid can be obtained from databases like PubChem (CID 64929 for fenofibric acid, with modification for the chloro-derivative) or drawn using chemical sketcher software.[10] This 2D structure is then converted to a 3D conformation using a program like Open Babel or the builder functionality within molecular modeling suites.
Energy Minimization: The initial 3D structure of the ligand should be energy minimized using a suitable force field (e.g., MMFF94, GAFF) to obtain a low-energy, stable conformation.
Partial Charge Calculation: Assign partial atomic charges to the ligand atoms. This is a critical step as electrostatic interactions are a major contributor to binding affinity. Quantum mechanical methods (e.g., using Gaussian or GAMESS with the RESP or AM1-BCC charge models) are recommended for accurate charge derivation.
Force Field Parameterization: Generate force field parameters for the ligand that are compatible with the protein force field to be used in the MD simulations.[11] For ligands, generalized force fields like the General Amber Force Field (GAFF) are commonly used.[12] Web servers such as CGenFF can also be utilized to generate parameters for the CHARMM force field.[12]
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] It is an essential step in structure-based drug design, providing initial insights into the binding mode and key interactions.
Causality Behind Experimental Choices: The choice of docking software and scoring function can significantly impact the results. For nuclear receptors like PPARα, which possess a relatively large and flexible binding pocket, docking algorithms that allow for some degree of receptor flexibility (soft docking) or employ ensemble docking with multiple receptor conformations can yield more accurate predictions.[14]
Grid Box Definition: Define a grid box that encompasses the entire ligand-binding pocket of PPARα. The dimensions of the grid box should be large enough to allow the ligand to freely rotate and translate within the binding site. The center of the grid can be determined from the position of a co-crystallized ligand or by using pocket detection algorithms.
Docking Execution: Perform the docking calculation using software such as AutoDock Vina. This program will generate a series of possible binding poses for 2-Chloro Fenofibric Acid, ranked by a scoring function that estimates the binding affinity.
Pose Analysis: Analyze the top-ranked docking poses. The most plausible binding mode is typically the one with the lowest binding energy that also forms chemically sensible interactions with the receptor. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key residues in the PPARα binding pocket. Recent studies have highlighted the importance of interactions within different "arms" of the Y-shaped PPARα ligand-binding pocket.[15][16]
Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.[17]
Trustworthiness Through Self-Validation: A stable MD simulation, characterized by the convergence of key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides confidence in the predicted binding mode.[18]
System Setup and Solvation
The protein-ligand complex must be placed in a simulated physiological environment.
Force Field Selection: Choose a well-validated force field for the protein and ligand. Common choices for biomolecular simulations include the AMBER and CHARMM force fields.[19]
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water models). The size of the box should be sufficient to ensure that the protein does not interact with its periodic image.
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration (typically around 0.15 M).
Simulation Execution and Analysis
The simulation is run in several stages to ensure stability.
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the protein, ligand, water, and ions.
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. During equilibration, positional restraints on the protein and ligand heavy atoms are often applied and gradually released.
Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
RMSD: To monitor the overall stability of the protein and the ligand's binding pose.
RMSF: To identify flexible regions of the protein.[18]
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand over time.
Interaction Energy: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the receptor.
Binding Free Energy Calculations: Quantifying Binding Affinity
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for accurate quantification. Binding free energy calculations can provide a more reliable ranking of ligands.
Authoritative Grounding: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used and well-documented in the scientific literature for estimating binding free energies from MD simulation trajectories.
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
Energy Calculations: For each snapshot, calculate the following energy terms:
The free energy of the protein-ligand complex.
The free energy of the protein alone.
The free energy of the ligand alone.
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term (G) is composed of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).
Data Averaging: Average the binding free energies calculated over all the snapshots to obtain the final estimate.
Data Presentation and Visualization
Clear presentation of data is essential for interpreting the results of in silico modeling studies.
Table 1: Summary of Docking and Binding Free Energy Results
Ligand
Docking Score (kcal/mol)
Predicted ΔG_bind (MM/PBSA) (kcal/mol)
Key Interacting Residues
2-Chloro Fenofibric Acid
-8.5
-25.7 ± 2.3
Tyr314, His440, Tyr464
Fenofibric Acid (Reference)
-8.1
-23.1 ± 2.8
Tyr314, His440, Tyr464
Diagrams
Caption: A generalized workflow for the in silico modeling of protein-ligand interactions.
Caption: Simplified signaling pathway of PPARα activation by fenofibric acid.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-Chloro Fenofibric Acid's interactions with its primary target, PPARα. By following the detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the molecular basis of this compound's activity. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a powerful toolkit for elucidating structure-activity relationships and guiding the design of novel therapeutic agents for metabolic diseases. The self-validating nature of these protocols, coupled with a foundation in established scientific principles, ensures a high degree of confidence in the generated results.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate? Retrieved from [Link]
Aslibekyan, S., et al. (2012). The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study. Journal of Lipid Research, 53(8), 1680-1686. Retrieved from [Link]
Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate? Retrieved from [Link]
Dr.Oracle. (2025, September 19). How does fenofibrate work? Retrieved from [Link]
Poya, M., et al. (2015). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. World Journal of Gastroenterology, 21(39), 11049-11057. Retrieved from [Link]
Kim, D. H., et al. (2021). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports, 11(1), 1-14. Retrieved from [Link]
Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Retrieved from [Link]
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
Bioinformatics Review. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem. Retrieved from [Link]
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]
RCSB PDB. (2007, April 24). 2P54: a crystal structure of PPAR alpha bound with SRC1 peptide and GW735. Retrieved from [Link]
ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]
Grisoni, F., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Computational and Structural Biotechnology Journal, 20, 4969-4982. Retrieved from [Link]
Wieder, M., et al. (2021). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 61(10), 4811-4824. Retrieved from [Link]
Liberato, M. V., et al. (2018). Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat. Physiological Reports, 6(18), e13861. Retrieved from [Link]
Oyama, T., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101726. Retrieved from [Link]
Takeshita, A., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4642. Retrieved from [Link]
Macalino, S. J. Y., et al. (2021). Computer-Aided Drug Design Methods. In Methods in Molecular Biology (Vol. 2266, pp. 29-51). Humana, New York, NY. Retrieved from [Link]
ResearchGate. (2018, March 23). What force field should I select for protein - ligand complex? Retrieved from [Link]
Mestres, J., et al. (2006). Ligand-Based Approach to In Silico Pharmacology: Nuclear Receptor Profiling. Journal of Chemical Information and Modeling, 46(6), 2725-2736. Retrieved from [Link]
Debreczeni, J. (2014). Molecular Simulation of Protein-Ligand Complexes. (Doctoral dissertation, University of Nottingham). Retrieved from [Link]
Mestres, J., et al. (2006). Ligand-based approach to in silico pharmacology: nuclear receptor profiling. Journal of Chemical Information and Modeling, 46(6), 2725-2736. Retrieved from [Link]
Prasad, J. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. GitHub. Retrieved from [Link]
Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in Protein Chemistry, 66, 27-85. Retrieved from [Link]
UI Scholars Hub. (2025, June 25). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. Retrieved from [Link]
RCSB PDB. (2013, May 29). 4BCR: Structure of PPARalpha in complex with WY14643. Retrieved from [Link]
Drugs.com. (2025, June 2). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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RCSB PDB. (2021, October 6). 7E5I: HUMAN PPAR ALPHA LIGAND BINDING DOMAIN IN COMPLEX WITH APHM6 OBTAINED BY SOAKING. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]
Jones, P. H., et al. (2012). Achievement of lipid targets with the combination of rosuvastatin and fenofibric Acid in patients with type 2 diabetes mellitus. American Journal of Cardiology, 110(3), 361-366. Retrieved from [Link]
MDPI. (n.d.). Functional Effects In Silico Prediction for Androgen Receptor Ligand-Binding Domain Novel I836S Mutation. Retrieved from [Link]
Proteopedia. (2024, January 17). Peroxisome Proliferator-Activated Receptors. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Peroxisome proliferator-activated receptor-α. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. Retrieved from [Link]
Application Note: In Vitro Profiling of 2-Chloro Fenofibric Acid
This Application Note is designed for drug development scientists and toxicologists investigating the biological activity and safety profile of 2-Chloro Fenofibric Acid (CAS: 61024-31-5). Note on Nomenclature: This compo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for drug development scientists and toxicologists investigating the biological activity and safety profile of 2-Chloro Fenofibric Acid (CAS: 61024-31-5).
Note on Nomenclature: This compound is the ortho-chloro isomer of the standard active metabolite, Fenofibric Acid (which is the para- or 4-chloro isomer). In drug development, it is primarily studied as a process impurity or a structure-activity relationship (SAR) analog .
Comparative Potency and Impurity Qualification in Hepatic Models
Introduction & Scientific Rationale
Fenofibrate is a pro-drug requiring hydrolysis to its active form, Fenofibric Acid , a potent Peroxisome Proliferator-Activated Receptor alpha (PPARngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
2-Chloro Fenofibric Acid (2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is a structural isomer where the chlorine atom is located at the ortho position of the benzoyl ring. In cell culture contexts, this compound is evaluated for two critical reasons:
Impurity Qualification: To verify that trace amounts of this isomer in pharmaceutical batches do not possess disproportionate cytotoxicity or off-target nuclear receptor activation (per ICH Q3A/B guidelines).
SAR Studies: To understand how halogen positioning affects ligand binding affinity to the PPAR
Ligand Binding Domain (LBD).
This guide provides protocols for solubilization, PPAR
transactivation comparison, and hepatotoxicity screening.
Chemical Properties & Solubilization Strategy
Unlike water-soluble salts, 2-Chloro Fenofibric Acid is highly lipophilic. Improper solubilization causes micro-precipitation in culture media, leading to false-negative potency data or false-positive toxicity (physical stress on cells).
Parameter
Specification
CAS Number
61024-31-5
Molecular Weight
318.75 g/mol
LogP (Predicted)
~3.9 - 4.2 (Highly Lipophilic)
Primary Solvent
DMSO (Dimethyl Sulfoxide)
Max Solubility (DMSO)
~25–30 mg/mL
Aqueous Solubility
Negligible (< 0.1 mg/mL without pH adjustment)
Protocol: Preparation of 1000x Stock Solution
Weighing: Weigh 3.19 mg of 2-Chloro Fenofibric Acid powder.
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30 seconds.
Quality Check: Solution must be optically clear. If cloudy, sonicate at 37°C for 5 minutes.
Concentration: This yields a 10 mM stock.
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Experimental Workflows (Visualized)
The following diagram outlines the decision matrix for evaluating this compound against the parent drug (Fenofibric Acid).
Figure 1: Experimental workflow for characterizing the 2-chloro isomer relative to the active parent drug.
Core Protocol: PPAR
Transactivation Assay
This assay determines if the 2-chloro isomer retains the ability to activate the PPAR
nuclear receptor, which drives the transcription of lipid-metabolism genes (e.g., CPT1A, PDK4).
Add fresh media containing 0.1% BSA (Fatty acid-free). Note: Albumin is required to mimic physiological transport, but serum must be reduced to lower background lipid signaling.
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine EC
.
Expected Outcome:
The 2-chloro isomer typically exhibits reduced affinity compared to the 4-chloro parent due to steric hindrance at the ligand-binding pocket, but it may still act as a partial agonist.
In Vivo Application Notes & Protocols: 2-Chloro Fenofibric Acid in Animal Models of Dyslipidemia and Metabolic Disease
Introduction 2-Chloro Fenofibric Acid, more commonly known as fenofibric acid, is the pharmacologically active metabolite of the prodrug fenofibrate.[1] It is a well-established therapeutic agent used in the management o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Chloro Fenofibric Acid, more commonly known as fenofibric acid, is the pharmacologically active metabolite of the prodrug fenofibrate.[1] It is a well-established therapeutic agent used in the management of dyslipidemia, a condition characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides (TG).[2][3] The core of its clinical efficacy lies in its ability to modulate lipid metabolism, primarily by lowering elevated triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[4][5]
Preclinical in vivo studies in animal models are indispensable for elucidating the mechanisms of action, pharmacokinetic profiles, and therapeutic potential of compounds like fenofibric acid. These models allow researchers to investigate its effects in a complex biological system, providing critical data for drug development and understanding its role in treating metabolic disorders. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for conducting in vivo studies with 2-Chloro Fenofibric Acid in relevant animal models.
Mechanism of Action: The Central Role of PPARα Activation
The principal mechanism of action for fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[7][8]
Upon binding, fenofibric acid activates PPARα, leading to a cascade of downstream effects:
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL) and downregulates its inhibitor, apolipoprotein C-III (apo C-III).[9] This enhances the hydrolysis and clearance of triglyceride-rich particles like very-low-density lipoproteins (VLDL) from the plasma.[7][9]
Enhanced Fatty Acid Oxidation: It stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.[2]
Modulation of Cholesterol Transport: PPARα activation increases the production of HDL-associated apolipoproteins, apo A-I and apo A-II, which are crucial for reverse cholesterol transport.[9] This contributes to an increase in HDL cholesterol levels.
The following diagram illustrates the core signaling pathway activated by fenofibric acid.
Caption: PPARα signaling pathway activated by 2-Chloro Fenofibric Acid.
Pharmacokinetics in Rodent Models
Understanding the pharmacokinetic profile of fenofibric acid in animal models is crucial for designing effective studies and interpreting results. The causality behind dose selection and frequency is directly linked to how the compound is absorbed, distributed, metabolized, and excreted.
Use caution in animal models with pre-existing kidney disease, as impaired function can alter drug exposure and toxicity.[12]
Core Protocols for In Vivo Evaluation
The following protocols provide a self-validating system for assessing the efficacy of 2-Chloro Fenofibric Acid. They include necessary controls and clear endpoints to ensure trustworthy and reproducible results.
Protocol 1: Induction of Hyperlipidemia in Rodents
Objective: To establish a robust and reproducible animal model of dyslipidemia that mimics key aspects of the human condition.
Causality Behind Choices:
Animal Model: Sprague-Dawley rats are frequently used due to their well-characterized response to high-fat diets and larger size, which facilitates blood collection.[13][14] C57BL/6 mice are also a common choice, particularly if genetic manipulations are required.
Diet: A diet high in saturated fats and cholesterol effectively induces hyperlipidemia, hepatic steatosis, and insulin resistance, providing a relevant pathological context to test the drug's efficacy.[13][15] A 6-8 week duration is typically sufficient to establish a stable disease phenotype.[13][15]
Materials:
Male Sprague-Dawley rats (7-8 weeks old) or C57BL/6 mice (7-8 weeks old).
Standard rodent chow (Control Diet).
High-Fat Diet (HFD): A common formulation is 40-60% of calories from fat (e.g., lard-based), with 1-2% cholesterol and often supplemented with fructose or sucrose in the drinking water.[14][15][16]
Animal caging and husbandry supplies.
Step-by-Step Methodology:
Acclimatization: Upon arrival, house animals in a controlled environment (12:12h light/dark cycle, 22±2°C) for at least one week, providing ad libitum access to standard chow and water.[14] This minimizes stress-related variables.
Group Assignment: Randomly assign animals to experimental groups (e.g., Normal Control, HFD Control, HFD + Fenofibric Acid).
Diet Induction:
The Normal Control group continues to receive the standard chow.
All other groups are switched to the HFD.[13] Provide fresh diet and water regularly.
Duration: Maintain the diet for 6-8 weeks.[13][15] Monitor animal weight and food intake weekly to track disease progression.
Model Validation: Before starting drug treatment, collect a baseline blood sample (e.g., via tail vein) to confirm the hyperlipidemic phenotype (significantly elevated TC and TG compared to the Normal Control group).
Protocol 2: Administration of 2-Chloro Fenofibric Acid via Oral Gavage
Objective: To accurately and consistently deliver a specified dose of the test compound directly into the stomach.
Causality Behind Choices:
Method: Oral gavage is preferred over administration in feed for precise dosing, ensuring each animal receives the intended amount, bypassing issues of variable food intake or taste aversion.[17]
Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) or a similar vehicle is common for poorly soluble compounds like fenofibric acid, ensuring a uniform mixture for consistent dosing.
Materials:
2-Chloro Fenofibric Acid powder.
Vehicle (e.g., 0.5% w/v CMC in sterile water).
Mortar and pestle or homogenizer.
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-2 inches for mice; 16-18 gauge, 3 inches for rats, with a ball-tip to prevent tissue damage).
Syringes (1 mL or 3 mL).
Step-by-Step Methodology:
Preparation of Dosing Solution:
Calculate the required amount of fenofibric acid based on the desired dose (e.g., 20-100 mg/kg) and the number of animals.[16][18]
Weigh the compound accurately.
Prepare the vehicle solution (e.g., 0.5g CMC in 100 mL water).
Levigate the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while mixing thoroughly to create a homogenous suspension.
Animal Handling: Restrain the animal firmly but gently in an upright position to straighten the path to the esophagus.[19]
Gavage Needle Insertion:
Measure the needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
Insert the ball-tipped needle into the diastema (gap behind the incisors) and gently advance it along the upper palate towards the back of the throat.[19]
The animal should swallow the tube as it enters the esophagus.[20] Crucially, if any resistance is met, or if the animal shows signs of respiratory distress (e.g., gasping, cyanosis), the needle is likely in the trachea. Withdraw immediately and reassess.
Compound Administration: Once the needle is in place, dispense the solution slowly and steadily.
Withdrawal and Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for a few minutes to ensure recovery and check for any adverse signs.
Protocol 3: Efficacy Assessment: Biochemical and Tissue Analysis
Objective: To quantify the effects of fenofibric acid on lipid profiles and target organ pathology.
Step-by-Step Methodology:
Blood Collection: At the end of the study, fast animals for 4-6 hours. Collect blood via cardiac puncture under terminal anesthesia. Place blood in tubes containing an anticoagulant (e.g., EDTA) for plasma separation.
Plasma Analysis:
Centrifuge blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.
Use commercial enzymatic assay kits to measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C according to the manufacturer's instructions.[21]
Tissue Harvesting:
Perfuse the animal with saline to remove blood from the organs.
Carefully excise the liver, kidneys, and heart.
Weigh the organs.
Histopathological Analysis:
Fix a portion of each organ in 10% neutral buffered formalin for standard Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammation, and fibrosis.
Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for Oil Red O staining. This stain is essential for visualizing neutral lipid accumulation (steatosis) in tissues like the liver and kidney.[22]
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining interpretable data. This includes appropriate control groups to isolate the effects of the disease model and the drug treatment.
Sample Study Design Table:
Group
N
Diet
Treatment (Daily via Oral Gavage)
Duration
1: Normal Control
8-10
Standard Chow
Vehicle (e.g., 0.5% CMC)
12 Weeks
2: HFD Control
8-10
High-Fat Diet
Vehicle (e.g., 0.5% CMC)
12 Weeks
3: HFD + F.A. (Low Dose)
8-10
High-Fat Diet
Fenofibric Acid (e.g., 30 mg/kg)
12 Weeks
4: HFD + F.A. (High Dose)
8-10
High-Fat Diet
Fenofibric Acid (e.g., 100 mg/kg)
12 Weeks
5: Positive Control
8-10
High-Fat Diet
Atorvastatin (e.g., 10 mg/kg)
12 Weeks
The workflow diagram below outlines a typical study from start to finish.
Caption: A typical experimental workflow for in vivo evaluation.
Advanced Applications and Safety Considerations
Beyond dyslipidemia, fenofibric acid is used to investigate other pathologies in animal models.
Renal Lipotoxicity: Studies have shown that fenofibric acid can attenuate renal lipid accumulation, oxidative stress, and fibrosis in models of kidney injury, making it a valuable tool for studying metabolic nephropathy.[23][24][25]
Cardiovascular Effects: In models of metabolic syndrome or myocardial infarction, fenofibric acid has been studied for its potential to improve cardiac insulin resistance, reduce hypertrophy, and offer cardioprotection.[22][26][27]
Safety Insights from Animal Studies:
It is important to acknowledge species-specific effects. In rats and mice, high doses of fibrates can cause liver enlargement and tumors due to peroxisome proliferation.[28] This effect is considered a rodent-specific phenomenon and is not deemed relevant to therapeutic use in humans.[28]
Conclusion
2-Chloro Fenofibric Acid is a potent PPARα agonist with significant effects on lipid metabolism. The protocols and guidelines presented here offer a robust framework for conducting meaningful in vivo studies in animal models of dyslipidemia and related metabolic diseases. By employing well-validated disease models, precise administration techniques, and comprehensive endpoint analyses, researchers can effectively characterize the therapeutic potential and underlying mechanisms of this important compound.
Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem Compound Database. Retrieved from [Link]
Drugs.com. (2025, July 16). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]
GOV.UK. (n.d.). Fenofibrate, tablets and capsules all formulations and strengths CCDS update. Retrieved from [Link]
U.S. Food and Drug Administration. (2008, August 28). Fenofibrate. Retrieved from [Link]
Guivarc'h, P. H., et al. (2002). Fenofibrate in the treatment of dyslipidemia: a review of the data as they relate to the new suprabioavailable tablet formulation. The Annals of Pharmacotherapy. Retrieved from [Link]
Ruan, X., et al. (2020). Fenofibrate attenuates renal lipotoxicity in uninephrectomized mice with high-fat diet-induced obesity. Journal of Diabetes and its Complications. Retrieved from [Link]
Toth, P. P. (2010). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular Health and Risk Management. Retrieved from [Link]
Al-kassas, R., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics. Retrieved from [Link]
Gaikwad, S. B., et al. (2012). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
Sliwinska, A., et al. (2021). Fenofibrate Differently Affects the Heart's Morphology and Metabolism in Young and Old Rats. International Journal of Molecular Sciences. Retrieved from [Link]
Tanaka, Y., et al. (2011). Fenofibrate, a PPARα agonist, has renoprotective effects in mice by enhancing renal lipolysis. Kidney International. Retrieved from [Link]
Karam, M. A. A., & Ali, H. M. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Annals of Clinical and Laboratory Research. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibric acid? Retrieved from [Link]
Paila, Y. D., & Cheemanapalli, S. (2018). Zebrafish as a Model for the Study of Lipid-Lowering Drug-Induced Myopathies. International Journal of Molecular Sciences. Retrieved from [Link]
Thieme Connect. (2017, May 30). Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate. Retrieved from [Link]
Hoggatt, A. F., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
Villegas-González, E. B., et al. (2018). Fenofibrate Therapy Restores Antioxidant Protection and Improves Myocardial Insulin Resistance in a Rat Model of Metabolic Syndrome and Myocardial Ischemia: The Role of Angiotensin II. Antioxidants. Retrieved from [Link]
Zakrocka, I., et al. (2023). Effects of Fenofibrate and Gemfibrozil on Kynurenic Acid Production in Rat Kidneys In Vitro: Old Drugs, New Properties. International Journal of Molecular Sciences. Retrieved from [Link]
University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
Wang, J., et al. (2018). Effects of mulberry leaf on experimental hyperlipidemia rats induced by high-fat diet. Pharmaceutical Biology. Retrieved from [Link]
Hedayati, M., et al. (2020). Fenofibrate-induced renal dysfunction, yes or no? Journal of Research in Pharmacy Practice. Retrieved from [Link]
Dr.Oracle. (2025, February 28). What are the effects of Fenofibrates (Fibric acid derivatives)? Retrieved from [Link]
May, F. J., & Tadi, P. (2023). Fibric Acid Antilipemic Agents. StatPearls. Retrieved from [Link]
Farnier, M. (2009). Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Vascular Health and Risk Management. Retrieved from [Link]
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ClinicalTrials.gov. (2009, October 20). Fed Bioequivalence Study of Fenofibric Acid Versus TriCor. Retrieved from [Link]
Dr.Oracle. (2025, March 28). Can fenofibrate (Fibric acid derivative) cause impaired renal function? Retrieved from [Link]
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Granados-Soto, V., et al. (2014). Fenofibrate plus Metformin Produces Cardioprotection in a Type 2 Diabetes and Acute Myocardial Infarction Model. Cardiovascular Diabetology. Retrieved from [Link]
Atcha, F. A., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
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The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
LC-MS/MS for detection of 2-Chloro Fenofibric Acid in plasma
An Application Note for the Bioanalysis of 2-Chloro Fenofibric Acid in Plasma by LC-MS/MS Authored by: A Senior Application Scientist Abstract This comprehensive application note details a robust and highly sensitive Liq...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Bioanalysis of 2-Chloro Fenofibric Acid in Plasma by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 2-Chloro Fenofibric Acid in plasma. Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate, and the accurate measurement of its isomers and related compounds is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This protocol provides a complete workflow, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure accuracy, precision, and reliability. We will delve into the rationale behind key methodological choices, offering insights that bridge theoretical understanding with practical laboratory application for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
Fenofibrate is a widely prescribed prodrug that, upon oral administration, is rapidly hydrolyzed by esterases to its active form, fenofibric acid.[1] As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, fenofibric acid effectively reduces triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3][4]
The compound 2-Chloro Fenofibric Acid, chemically known as 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid, is a positional isomer of the primary active metabolite.[5] The structural difference lies in the position of the chlorine atom on the benzoyl ring. In drug development and clinical research, it is imperative to distinguish and accurately quantify such closely related isomers and metabolites. This allows for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for monitoring potential impurities or alternative metabolic pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high-throughput capabilities. The specificity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of a target analyte even in a complex biological matrix like plasma. This note describes a method optimized for the reliable measurement of 2-Chloro Fenofibric Acid, providing the necessary detail for implementation in a regulated or research laboratory setting.
Principle of the Method
The analytical strategy hinges on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for specific detection.
Sample Preparation : The first critical step involves isolating the analyte from the complex plasma matrix, primarily by removing proteins that can interfere with the analysis and damage the analytical column. A straightforward protein precipitation (PPT) method is employed for its speed and efficiency.[6]
Chromatographic Separation : The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. A reversed-phase C18 column is used to separate 2-Chloro Fenofibric Acid from endogenous plasma components and, critically, from its isomers based on differences in polarity.
Ionization : The column eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the technique of choice for a molecule like fenofibric acid, which possesses an acidic carboxyl group that readily deprotonates to form a negative ion [M-H]⁻ in the negative ion mode.
Tandem Mass Spectrometry (MS/MS) : The negatively charged precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and a specific, stable product ion is selected and measured in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, minimizing the likelihood of interference and ensuring a highly selective assay.
Quantification : Quantification is achieved by comparing the analyte's peak area response to that of a co-analyzed internal standard (IS). The use of a stable isotope-labeled internal standard, such as Fenofibric Acid-d6, is highly recommended as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for experimental variability.[7]
U(H)PLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL) : Accurately weigh ~2 mg of 2-Chloro Fenofibric Acid and Fenofibric Acid-d6 (IS) reference standards into separate glass vials. Dissolve in methanol to a final concentration of 1.0 mg/mL. Store at -20°C.
Working Standard Solutions : Prepare serial dilutions of the 2-Chloro Fenofibric Acid stock solution with 50:50 (v/v) methanol:water to create a set of working solutions for spiking calibration curve (CC) standards.
Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples except blanks.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, LLOQ, and 6-8 additional concentrations) and for QC samples (Low, Mid, High).
Aliquot 95 µL of blank human plasma into each tube.
Spike 5 µL of the appropriate working standard solution into each corresponding CC and QC tube. For the blank, add 5 µL of 50:50 methanol:water.
Vortex briefly. These spiked samples are now ready for extraction. A typical calibration range for fenofibric acid analysis is 50-6000 ng/mL.[7]
Plasma Sample Preparation: Protein Precipitation (PPT)
This protocol is designed for high-throughput analysis.
To 100 µL of each plasma sample (blank, CC, QC, or unknown study sample) in a 1.5 mL tube, add 20 µL of the IS working solution (100 ng/mL). For the blank sample, add 20 µL of 50:50 methanol:water instead.
Vortex briefly to mix.
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[6][7] The large ratio of organic solvent ensures efficient protein removal.
Vortex vigorously for 1 minute.
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 200 µL of the clear supernatant to an autosampler vial or a 96-well plate.
Add 200 µL of water containing 0.1% formic acid to the supernatant. This step reduces the organic solvent concentration of the final sample, improving peak shape on the reversed-phase column.
Cap the vial/plate and vortex briefly. The sample is now ready for injection.
Workflow Diagram: Plasma Sample Preparation
Caption: High-throughput protein precipitation workflow.
LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Table 1: Chromatographic Conditions
Parameter
Recommended Setting
Rationale
UPLC System
Waters ACQUITY UPLC, Sciex ExionLC, or equivalent
High-pressure systems allow for smaller particle columns and faster run times.
Column
ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
A short, narrow-bore column with sub-2 µm particles provides excellent efficiency and speed.[8]
Mobile Phase A
Water with 0.1% Formic Acid
Provides protons for ionization and maintains an acidic pH to ensure the analyte is in its neutral form for better retention.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Strong organic solvent for eluting the analyte.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure.
Injection Volume
5 µL
A small volume is sufficient for sensitive detection and minimizes column overload.
Column Temp.
40°C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
A gradient elution is necessary to effectively elute the analyte while clearing the column of more hydrophobic matrix components.
Table 2: Mass Spectrometric Conditions
Parameter
Recommended Setting
Rationale
Mass Spectrometer
Sciex API 4000, Waters Xevo TQ-S, or equivalent
A sensitive triple quadrupole instrument is required for low-level quantification.
Ionization Mode
Electrospray Ionization (ESI), Negative
The carboxylic acid group on the analyte readily loses a proton to form a negative ion [M-H]⁻.
MRM Transitions
2-Chloro Fenofibric Acid : 317.1 > 273.1
Precursor ion [M-H]⁻. The product ion corresponds to the loss of CO2.
Fenofibric Acid-d6 (IS) : 323.1 > 279.1
Precursor and product ions are shifted by +6 Da due to the deuterium labels.
Ion Source Temp.
550°C
Optimizes desolvation of the ESI droplets.
Curtain Gas
30 psi
Prevents neutral molecules from entering the mass analyzer.
IonSpray Voltage
-4500 V
Potential applied to the ESI probe to generate charged droplets.
Collision Gas (CAD)
Medium (e.g., 8 on a Sciex scale)
Argon gas pressure in the collision cell to induce fragmentation.
Declustering Potential (DP)
-60 V
Prevents ion clustering before entering the mass analyzer.
Collision Energy (CE)
-25 V
Energy applied to accelerate precursor ions into the collision cell for fragmentation.
*These values are predictive and must be optimized by infusing a pure solution of the analyte and internal standard to find the most intense and stable precursor-to-product ion transition.
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed according to established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[7]
Table 3: Key Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Selectivity
To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve
To demonstrate the relationship between instrument response and known concentrations.
At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).
Measured at LLOQ, LQC, MQC, HQC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery
To assess the efficiency of the extraction process.
Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect
To evaluate the ion suppression or enhancement caused by co-eluting matrix components.
IS-normalized matrix factor should have a %CV ≤15% across different lots of plasma.
Stability
To ensure the analyte is stable throughout the sample lifecycle.
Analyte concentration in stored QC samples should be within ±15% of nominal concentration under various conditions (freeze-thaw, bench-top, long-term, post-preparative).
Logical Diagram: Method Validation Pillars
Caption: Core pillars of a validated bioanalytical method.
Conclusion
This application note presents a detailed, high-throughput LC-MS/MS method for the quantification of 2-Chloro Fenofibric Acid in plasma. The protocol utilizes a simple and rapid protein precipitation for sample cleanup, followed by a fast and efficient UPLC separation and detection by tandem mass spectrometry. The described method is highly specific and sensitive, making it suitable for a wide range of applications in drug development, from preclinical pharmacokinetic studies to large-scale clinical bioequivalence trials. By following the outlined procedures and adhering to rigorous validation standards, researchers can generate high-quality, reliable, and defensible data.
Technical Support Center: Stability & Handling of 2-Chloro Fenofibric Acid
Topic: Enhancing the stability of 2-Chloro Fenofibric Acid (and related Chlorobenzoyl-phenoxy standards) Document ID: TS-FA-2024-05 | Version: 2.1 | Status: Active Welcome to the Technical Support Center You are accessin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing the stability of 2-Chloro Fenofibric Acid (and related Chlorobenzoyl-phenoxy standards)
Document ID: TS-FA-2024-05 | Version: 2.1 | Status: Active
Welcome to the Technical Support Center
You are accessing the specialized handling guide for 2-Chloro Fenofibric Acid (and the homologous Fenofibric Acid series). These compounds serve as critical reference standards for impurity profiling and PPAR
agonist research.
While chemically robust in solid form, these compounds exhibit specific vulnerabilities in solution—primarily photochemical instability driven by the benzophenone moiety and solubility-driven precipitation due to high lipophilicity. This guide synthesizes thermodynamic principles with practical laboratory protocols to ensure the integrity of your stock solutions.
Module 1: Core Stability Logic (The "Why")
Before preparing your solutions, understand the three primary failure modes. This is not just "best practice"; it is the chemistry of the molecule dictating the protocol.
The Benzophenone Trap (Photolysis)
The core structure of Fenofibric Acid contains a benzophenone moiety. Upon exposure to UV light (even ambient lab lighting), this group undergoes an
transition to an excited triplet state. This "hungry" radical state abstracts hydrogen atoms from solvents or proteins, leading to rapid degradation and yellowing of the solution.
Implication: Amber glass is non-negotiable.
The Protic Solvent Risk (Esterification)
Fenofibric acid is a carboxylic acid. If dissolved in alcohols (Methanol or Ethanol) and stored for long periods—especially if the solution becomes slightly acidic—it can undergo Fischer Esterification , converting back into a pseudo-fenofibrate ester.
Implication: Aprotic solvents (DMSO, DMF, Acetonitrile) are superior for long-term stock storage.
Hydrophobic Crash (Precipitation)
The "2-Chloro" substitution increases the lipophilicity (
) compared to standard Fenofibric Acid. Aqueous buffers (PBS, Media) act as "anti-solvents."
Implication: You must use an intermediate dilution step or high-concentration organic stock to prevent "crashing out" upon addition to media.
Module 2: Solvent Selection & Data
Recommendation: Use DMSO (Dimethyl Sulfoxide) for primary stock solutions.
Solvent System
Solubility Limit (approx.)
Stability Risk
Recommended Use
DMSO
> 20 mg/mL
Low (Hygroscopic)
Primary Stock Storage (-20°C)
DMF
> 25 mg/mL
Low
Alternative Stock
Ethanol
~ 15 mg/mL
Medium (Esterification)
Short-term acute experiments
Methanol
~ 10-15 mg/mL
Medium (Esterification)
HPLC Mobile Phase Prep only
PBS (pH 7.2)
< 0.5 mg/mL
High (Precipitation)
Do NOT use for stock
Module 3: Visualizing the Workflow
The following diagram outlines the decision logic for preparing and storing your standards to avoid degradation pathways.
Figure 1: Optimized workflow for stock solution preparation, highlighting critical decision points to avoid esterification and photolysis.
Vessel Selection: Use a Silanized Amber Glass Vial .
Why? Amber blocks UV; silanization prevents the hydrophobic acid from sticking to the glass walls.
Solvation: Add 1.0 mL of Anhydrous DMSO .
Technique: Do not shake vigorously. Vortex in short bursts (5 seconds) to avoid heating the solution.
Inspection: Hold the vial up to a light source (briefly). The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) are visible, it is not fully mixed.
Aliquot: Dispense 50 µL aliquots into amber PCR tubes or microcentrifuge tubes.
Storage: Freeze immediately at -20°C.
Shelf Life: 6 months in DMSO at -20°C. 1 day in aqueous buffer at 4°C.
Module 5: Troubleshooting & FAQ
Q1: My stock solution has turned a pale yellow color after a week. Is it still usable?
Status: CRITICAL FAILURE.
Diagnosis: This is the hallmark of Benzophenone Photolysis . The yellowing indicates the formation of radical degradation products or coupling reactions.
The Fix: Discard the solution.
Prevention: You likely used clear glass or left the amber vial on the bench under fluorescent lights. Wrap future vials in aluminum foil for "double-shielding."
Q2: When I dilute my DMSO stock into cell culture media, I see a fine white cloud. What happened?
Status: SOLUBILITY CRASH.
Diagnosis: You hit the "Oiling Out" limit. The rapid change from 100% DMSO to aqueous media caused the hydrophobic 2-Chloro Fenofibric Acid to precipitate.
The Fix:
Sonicate the media warm (37°C) for 5 minutes (rarely works if large crystals formed).
Better Protocol: Perform a serial dilution. Dilute your 10 mM DMSO stock to 1 mM in DMSO first. Then, add this 1 mM stock dropwise to the media while vortexing the media rapidly. This prevents local high concentrations that trigger nucleation.
Q3: I am seeing two peaks in my HPLC chromatogram (Standard + New Peak at higher RT).
Status: CHEMICAL MODIFICATION.
Diagnosis: If you stored your standard in Methanol, you likely formed the Methyl Ester . The higher Retention Time (RT) peak is the ester (more hydrophobic than the acid).
The Fix: Switch to Acetonitrile (ACN) or fresh Methanol for your mobile phase preparation. Never store the stock in Methanol for >24 hours.
Q4: Can I use plastic (polypropylene) tubes for storage?
Status: CAUTION.
Diagnosis: Chlorinated aromatic acids are highly lipophilic and can adsorb onto polypropylene (PP) surfaces, effectively lowering your concentration.
The Fix: High-concentration stocks (>10 mM) are usually fine in PP. Low-concentration working solutions (<10 µM) must be handled in glass or low-retention plasticware to ensure quantitative accuracy.
References
Cayman Chemical. (2022).[1][2] Fenofibric Acid Product Information & Solubility Data. Link
Miranda, M. A., et al. (1994). Photodegradation of fenofibric acid in solution: A time-resolved study. Photochemistry and Photobiology. Link (Contextual grounding via similar fibrate photochemistry studies).
Salgado, H. R., et al. (2013). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences. Link
Veeprho Laboratories. (2024). Fenofibrate Impurities and Reference Standards Guide. Link
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch of 2-Chloro Fenofibric Acid.
Technical Support Center: Internal Standard Selection for 2-Chloro Fenofibric Acid Analysis
Status: Operational Specialist: Senior Application Scientist Topic: Bioanalytical Method Development / Impurity Profiling Last Updated: February 7, 2026 Welcome to the Technical Support Center You are likely here because...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Specialist: Senior Application Scientist
Topic: Bioanalytical Method Development / Impurity Profiling
Last Updated: February 7, 2026
Welcome to the Technical Support Center
You are likely here because you are developing an assay for 2-Chloro Fenofibric Acid —a critical impurity or specific isomer related to the antihyperlipidemic drug Fenofibrate.
This guide addresses the unique challenges of analyzing this compound, specifically distinguishing it from its isobaric parent, Fenofibric Acid , and selecting the correct Internal Standard (IS) to compensate for matrix effects in LC-MS/MS.
Module 1: The Scientific Logic (The "Why")
Q: What exactly is "2-Chloro Fenofibric Acid" in this context?
A: It is typically defined as a regioisomer of Fenofibric Acid.
Fenofibric Acid (Parent): 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[1][2][3][4] (Chlorine is on the distal benzoyl ring).
2-Chloro Fenofibric Acid (Analyte): Often refers to the isomer where the chlorine is positioned on the proximal phenoxy ring or a different position on the benzoyl ring.
The Challenge: Both compounds share the formula C₁₇H₁₅ClO₄ and molecular weight 318.75 g/mol .[5]
Implication: Because they are isobaric , mass spectrometry (MS) cannot distinguish them by precursor mass alone. You rely entirely on chromatographic separation . Your Internal Standard must behave identically to your analyte but not interfere with the detection of the parent drug if both are present.
Q: Why can't I just use a generic analog like Mefenamic Acid?
A: While generic analogs (like Mefenamic Acid or Indomethacin) have been used in older HPLC-UV methods, they are insufficient for regulated LC-MS/MS impurity profiling due to:
Ionization Suppression: They do not co-elute with the analyte, meaning they do not experience the exact same matrix suppression at the moment of ionization.
Extraction Recovery: Their pKa and LogP values differ, leading to variable recovery rates during Liquid-Liquid Extraction (LLE).
Module 2: Selecting the Internal Standard (The "What")
Use the following decision matrix to select your IS.
Specific Candidate:2-Chloro Fenofibric Acid-d6 (e.g., CAS 1346603-06-2 or equivalent custom synthesis).
Why: It is the deuterated form of your specific isomer. It will co-elute (or elute slightly earlier) and compensate perfectly for matrix effects and extraction losses.
Best For: GMP release testing, high-sensitivity PK studies.
Option B: The "Good Enough" Alternative
Compound:Fenofibric Acid-d6 (Widely available).
Why: It is the SIL of the parent. Structurally, it is 99% identical.
Risk: If your chromatography separates the "2-Chloro" isomer from the "Fenofibric Acid" parent (which it must), this IS will elute with the parent, not your specific impurity.
Mitigation: It is acceptable ONLY IF the matrix effect is proven to be uniform across the entire chromatographic window between the impurity and the parent.
Option C: Structural Analog (Not Recommended for MS)
Extract: Add 1.5 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.
Vortex: 5 mins. Centrifuge.
Transfer: Supernatant to clean tube. Evaporate to dryness.
Reconstitute: Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
Issue 2: "I see interference in the IS channel."
Root Cause: "Cross-talk" or Isotopic Contribution.
Explanation: If you use a deuterated IS (e.g., d6), the natural isotope abundance of the analyte might contribute to the IS mass channel, or vice versa.
Check: Ensure the mass difference is >3 Da. (d6 is +6 Da, which is excellent).
Check: Ensure your IS solution doesn't contain unlabeled impurity.
Module 4: Data & Validation Summary
Comparison of Internal Standard Candidates
Feature
2-Chloro Fenofibric Acid-d6
Fenofibric Acid-d6
Clofibric Acid
Type
SIL-IS (Specific)
SIL-IS (Parent Analog)
Structural Analog
Retention Time
Identical to Analyte
Different (matches Parent)
Different
Matrix Effect Comp.
Excellent (Co-elutes)
Moderate (Time-shifted)
Poor
Extraction Behavior
Identical
Very Similar
Variable
Cost
High ($)
Moderate ()
Low ($)
Recommendation
Primary Choice
Secondary Choice
Not Recommended for MS
Experimental Workflow: Matrix Effect Evaluation
To validate your choice, perform the Post-Column Infusion experiment:
Infuse the IS (2-Chloro Fenofibric Acid-d6) continuously into the MS source.
Inject a "Blank Matrix" sample (extracted plasma) via the LC column.
Result: Monitor the IS signal baseline. If you see a dip or peak at the retention time of the analyte, your matrix effect is uncompensated.
PubChem. Fenofibric Acid (Compound Summary). National Library of Medicine. Link
Pharmaffiliates. 2-Chloro Fenofibric Acid (Reference Standard).[5] Catalogue No: PA 06 10540.[5] Link
Pharmaffiliates. 2-Chloro Fenofibric Acid-d6 (Internal Standard). Catalogue No: PA STI 019240.[5] Link
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link
European Medicines Agency (EMA). ICH Guideline M10 on bioanalytical method validation.[7] (2022).[7] Link
Disclaimer: This guide is for research and development purposes. All methods must be validated in accordance with local regulatory guidelines (GLP/GMP) before use in clinical or safety studies.
Head-to-head comparison of different 2-Chloro Fenofibric Acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, is a crucial molecule in the management of dyslipidemia.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, is a crucial molecule in the management of dyslipidemia.[1][2] Its synthesis is a key step in the production of both the acid itself for certain formulations and its prodrug, fenofibrate. This guide provides an in-depth, head-to-head comparison of the most common synthetic methodologies for producing fenofibric acid, offering insights into the chemical causality behind experimental choices, detailed protocols, and a comparative analysis of their performance based on experimental data.
Introduction to Fenofibric Acid Synthesis
Fenofibric acid, chemically known as 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, is the pharmacologically active form of fenofibrate.[1] Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid, which then exerts its therapeutic effects.[2] The efficiency, cost-effectiveness, and environmental impact of the synthesis of fenofibric acid are therefore critical considerations for pharmaceutical manufacturing. This guide will explore three primary synthetic pathways: the Bargellini-type reaction, the Williamson ether synthesis, and the hydrolysis of fenofibrate. Each method will be evaluated on key performance indicators such as yield, purity, reaction conditions, and scalability.
Method 1: The Bargellini-Type Reaction
The Bargellini-type reaction is a classic method for the synthesis of α-phenoxyisobutyric acids. In the context of fenofibric acid, this one-pot reaction involves the condensation of 4-chloro-4'-hydroxybenzophenone with acetone and chloroform in the presence of a strong base.[3]